![molecular formula C13H16N2O4 B1595714 Diethyl 2-(2-phenylhydrazono)malonate CAS No. 6134-59-4](/img/structure/B1595714.png)
Diethyl 2-(2-phenylhydrazono)malonate
Overview
Description
Diethyl 2-(2-phenylhydrazono)malonate (DPHM) is a chemical compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. DPHM is a versatile molecule that possesses a wide range of biological activities, making it an attractive target for drug discovery research.
Scientific Research Applications
Diethyl 2-(2-phenylhydrazono)malonate has been extensively studied for its biological activities, including its antimicrobial, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent. This compound has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The exact mechanism of action of Diethyl 2-(2-phenylhydrazono)malonate is not fully understood. However, it is believed to act by inhibiting key enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of various bacterial and fungal strains. This compound has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have neuroprotective effects, indicating its potential as a treatment for neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Diethyl 2-(2-phenylhydrazono)malonate has several advantages as a research tool. It is relatively easy to synthesize, and its biological activities make it an attractive target for drug discovery research. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, this compound has been shown to have cytotoxic effects on normal cells, which may limit its potential as a therapeutic agent.
Future Directions
There are several potential future directions for research on Diethyl 2-(2-phenylhydrazono)malonate. One possible direction is to further investigate its antimicrobial properties and develop it as a new antibiotic. Another direction is to explore its potential as an anti-cancer agent and develop it as a new cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and identify potential targets for drug development. Finally, there is potential for this compound to be used in combination with other drugs to enhance its therapeutic effects.
properties
IUPAC Name |
diethyl 2-(phenylhydrazinylidene)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-3-18-12(16)11(13(17)19-4-2)15-14-10-8-6-5-7-9-10/h5-9,14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLSEDSSRWFXJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277425 | |
Record name | Diethyl (2-phenylhydrazinylidene)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6134-59-4 | |
Record name | 1,3-Diethyl 2-(2-phenylhydrazinylidene)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6134-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 2307 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006134594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6134-59-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (2-phenylhydrazinylidene)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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